molecular formula C15H16ClNO2 B5641723 ethyl 4-chloro-3-ethyl-2-methyl-6-quinolinecarboxylate

ethyl 4-chloro-3-ethyl-2-methyl-6-quinolinecarboxylate

Cat. No. B5641723
M. Wt: 277.74 g/mol
InChI Key: XQPWTWZVPRUXQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline derivatives, including ethyl 4-chloro-3-ethyl-2-methyl-6-quinolinecarboxylate, are synthesized through various methods, including the Friedländer synthesis and cyclization reactions. A notable method involves the cyclization of amino-benzaldehydes with β-keto esters or malonates in the presence or absence of catalysts to form quinoline carboxylates (Bojinov & Grabchev, 2003). Another approach includes the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and arylamines, demonstrating a straightforward route to 4-alkyl-substituted 3-(arylamino)quinolin-2(1H)-ones (Fretz, Gaugler, & Schneider, 2000).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized using techniques such as NMR spectroscopy, X-ray crystallography, and molecular modeling. For instance, extensive NMR studies, including 1D-NOE, 2D-HSQC, and HMBC experiments, have been employed to establish the structures of synthesized quinolines (Fretz, Gaugler, & Schneider, 2000). X-ray analysis has provided accurate molecular parameters for certain quinoline compounds, offering insights into their stereochemistry and conformation (Caira, Georgescu, Georgescu, & Dumitrascu, 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including cyclopropanation, ring expansion, and SNAr reactions, enabling the synthesis of complex molecular structures. For example, ethyl quinoline-3-carboxylates can be synthesized from indoles and halodiazoacetates through a cyclopropanation-ring expansion reaction, showcasing the versatility of quinoline derivatives in organic synthesis (Beilstein Journal of Organic Chemistry, 2015).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and optical properties, are crucial for their application in various domains. For instance, the solubility in organic solvents and the orientation parameter in liquid crystals are important for their use in liquid crystal displays (Bojinov & Grabchev, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and stability under various conditions, define the scope of application for quinoline derivatives. The SNAr reaction of poly-halo-quinoline-3-carboxylates with phenols, thiophenols, or N-methylaniline under mild conditions illustrates the regioselective substitution capabilities of these compounds (Zhao & Zhou, 2010).

properties

IUPAC Name

ethyl 4-chloro-3-ethyl-2-methylquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-4-11-9(3)17-13-7-6-10(15(18)19-5-2)8-12(13)14(11)16/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPWTWZVPRUXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1Cl)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-3-ethyl-2-methylquinoline-6-carboxylate

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